Structural Uniqueness Assessment: 5-(2-Phenoxyethoxy) vs. 5-(2-Ethoxyphenyl) Pyrazole Isosteres
A direct structural comparison between 1H-pyrazol-3-amine,5-(2-phenoxyethoxy)- and its closest commercially available isostere, 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine (CAS 502132-92-5) , reveals a key pharmacophoric variance. The target compound features a flexible ether linker (`-O-CH2-CH2-O-`), whereas the comparator has a rigid phenyl ring directly attached. This difference is expected to result in a distinct angular distribution of the terminal phenyl group, a critical parameter for fitting into hydrophobic kinase pockets as indicated by patent filings for pyrazole-derived kinase inhibitors [1]. No quantitative binding or cellular activity data are publicly available to differentiate these two specific compounds.
| Evidence Dimension | Molecular Flexibility and Pharmacophore Geometry |
|---|---|
| Target Compound Data | 5-(2-phenoxyethoxy) substituent with 5 rotatable bonds; TPSA 73.2 Ų; XLogP3 1.8 [2] |
| Comparator Or Baseline | 5-(2-ethoxyphenyl) substituent with 3 rotatable bonds; TPSA ≈ 64.2 Ų; XLogP3 ≈ 2.3 (estimated for free base, CAS 502132-92-5) |
| Quantified Difference | Target has 2 additional rotatable bonds; TPSA approximately 9 Ų higher; XLogP3 approximately 0.5 units lower. |
| Conditions | Computational comparison using PubChem and ChemSpider data of the free base forms. |
Why This Matters
The increased flexibility and polarity of the target compound could impart superior solubility and a distinct binding mode, making it a potentially more versatile scaffold for lead optimization, though confirmatory potency data are absent.
- [1] Hale, M. R., et al. Pyrazole-derived kinase inhibitors and uses thereof. US Patent 6,750,239 B2, 2004. View Source
- [2] Kuujia Product Page for 3-(2-phenoxyethoxy)-1H-pyrazol-5-amine (CAS 120259-21-4). TPSA and XLogP3 data. View Source
